3-Chloro-4-(4-methoxyphenoxy)aniline
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Overview
Description
3-Chloro-4-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-methoxyphenoxy group at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body .
Mode of Action
Aniline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress, inflammation, and apoptosis .
Pharmacokinetics
It’s worth noting that aniline derivatives generally have good absorption and distribution profiles due to their lipophilic nature .
Result of Action
It’s worth noting that aniline derivatives can cause various cellular effects, including changes in cell morphology, induction of oxidative stress, and modulation of cell signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of aniline derivatives .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(4-methoxyphenoxy)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These changes can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to adaptive responses or toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic activities .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach specific target sites within the cell .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution: One common method for synthesizing 3-Chloro-4-(4-methoxyphenoxy)aniline involves the nucleophilic substitution of 3-chloroaniline with 4-methoxyphenol. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
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Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-chloroaniline with 4-methoxyphenylboronic acid. This Suzuki-Miyaura coupling reaction is performed in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like ethanol or toluene .
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Chloro-4-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
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Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry:
3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .
Medicine:
The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a chlorine atom instead of a methoxy group at the 4-position.
4-(4-Methoxyphenoxy)aniline: Lacks the chlorine atom at the 3-position.
3-Chloro-4-methoxyaniline: Lacks the phenoxy group at the 4-position.
Uniqueness:
3-Chloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of both the chlorine atom and the 4-methoxyphenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-(4-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVZDKXGIAABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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